二溴乙醛

描述

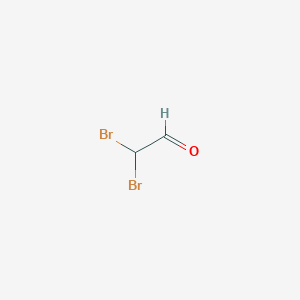

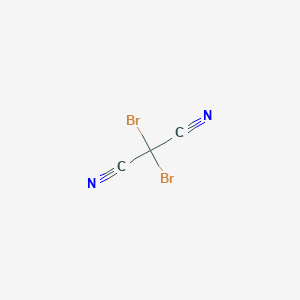

Dibromoacetaldehyde is a halogenated compound that is related to acetaldehyde, with two bromine atoms replacing two of the hydrogen atoms in the acetaldehyde molecule. It is a reactive intermediate that can be used in various chemical syntheses.

Synthesis Analysis

The synthesis of dibromoacetaldehyde derivatives can be achieved through different methods. For instance, dibromochloroacetaldehyde, a related compound, can be synthesized from chloroacetaldehyde diethyl acetal by bromination, yielding good results . Another method involves the reaction of dibromoacetic acid with aldehydes promoted by samarium diiodide, which leads to the formation of (E)-alpha,beta-unsaturated carboxylic acids with high stereoselectivity .

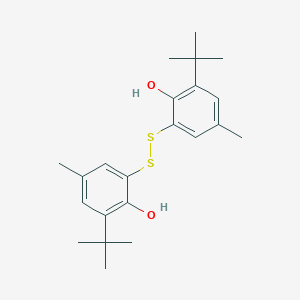

Molecular Structure Analysis

The molecular structure of dibromoacetaldehyde is characterized by the presence of two bromine atoms attached to the carbon atom of the aldehyde group. This structure is pivotal in its reactivity and the types of reactions it can undergo. The presence of electron-withdrawing bromine atoms makes the aldehyde carbon more electrophilic.

Chemical Reactions Analysis

Dibromoacetaldehyde and its derivatives are versatile in chemical reactions. For example, 4-(dibromomethyl)benzenecarbaldehyde, a derivative, can react with O- and N-nucleophiles to form acetals and imines, respectively . Thioacetalisation and transthioacetalisation of carbonyl compounds can be catalyzed by tetrabutylammonium tribromide (TBATB), indicating that dibromoacetaldehyde compounds can participate in selective reactions with sulfur-containing nucleophiles . Additionally, thioacetalization of aldehydes and ketones, including those with dibromo substituents, can be efficiently catalyzed by aqueous hydrobromic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibromoacetaldehyde derivatives are influenced by the presence of bromine atoms. For instance, the polymerization of dibromochloroacetaldehyde can be initiated anionically or cationically, leading to the formation of crystalline polymers that can be stabilized and degraded under vacuum to recover the monomer . The electron-withdrawing effect of the bromine atoms also affects the chemical reactivity, as seen in the chemoselective thioacetalisation reactions .

科学研究应用

饮用水中的分析和稳定性

二溴乙醛在饮用水中作为一种卤代乙醛(HA)进行研究,是一种消毒副产物。Koudjonou和Lebel(2006)发现,包括二溴乙醛在内的HA的稳定性随着水中的物种、pH值、温度和储存时间而变化。该研究强调这些物质在饮用水中可以显著贡献给DBP池Koudjonou & Lebel, 2006。

饮用水中的比较毒性

Jeong等人(2015)调查了饮用水中卤代乙醛消毒副产物的毒性,包括二溴乙醛。这项研究系统比较了它们的细胞毒性和遗传毒性,强调了需要进一步研究以保护公共健康和环境Jeong et al., 2015。

化学合成和应用

Shinde等人(2004)探讨了使用不同酸对各种醛进行硫代缩合的过程,包括二溴乙醛。这项研究对化学合成过程和各种应用中化合物的生产具有重要意义Shinde, Borate, & Wakharkar, 2004。

在碳水化合物中的制备和鉴定

Trister和Hibbert(1936)的研究涉及二溴乙醛与甘油的缩合反应,研究了产生的环状缩醛。这项工作有助于理解二溴乙醛在碳水化合物背景下的化学性质和反应Trister & Hibbert, 1936。

在致突变性中的作用

Van Bladeren等人(1981)研究了1,2-二溴乙烷的致突变活性,导致溴乙醛的形成,这是二溴乙醛的近亲。该研究有助于理解这类化合物的毒理学方面Van Bladeren et al., 1981。

在水处理中的形成和影响

Cuthbertson等人(2020)研究了二溴乙醛在饮用水处理过程中的形成。他们的研究有助于理解处理过程如何影响二溴乙醛和其他消毒副产物的出现和种类Cuthbertson et al., 2020。

安全和危害

属性

IUPAC Name |

2,2-dibromoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2O/c3-2(4)1-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVPMNIFAAGBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184476 | |

| Record name | Acetaldehyde, dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibromoacetaldehyde | |

CAS RN |

3039-13-2 | |

| Record name | Acetaldehyde, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)

![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)

![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)

![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)